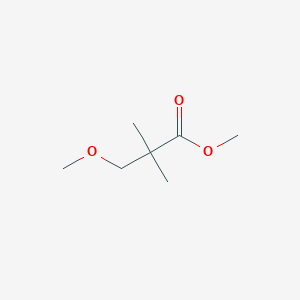
2,4-dichloro-5-sulfobenzoic acid
Vue d'ensemble
Description
2,4-Dichloro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4Cl2O5S. It is a white crystalline solid that is soluble in organic solvents such as alcohol and ether, and slightly soluble in water . This compound is primarily used in the agricultural sector as a broad-spectrum fungicide to control various plant diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-dichloro-5-sulfobenzoic acid involves the chlorination, sulfonation, and acidification of p-nitrophenol . The steps are as follows:
- p-Nitrophenol is reacted with thionyl chloride in an appropriate solvent to produce 2,4-dichloro-5-nitrophenol.
Sulfonation: The resulting compound is then reacted with sulfur trioxide to form 2,4-dichloro-5-sulfamoylphenol.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammonolysis and acidification . This method is advantageous due to its low material cost, high product yield, and high product purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophiles such as amines can replace the chlorine atoms on the aromatic ring.
Major Products Formed
Oxidation: The major product formed is this compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted aromatic compounds.
Applications De Recherche Scientifique
2,4-Dichloro-5-sulfobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has been evaluated for its antiviral activity against influenza viruses.
Industry: The compound is used as a fungicide in agriculture to control plant diseases.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its fungicidal and antiviral effects .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-sulfobenzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound has similar chemical properties and applications but differs in its molecular structure.
Furosemide: A diuretic that shares structural similarities with this compound but has different pharmacological effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
2,4-dichloro-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(9)6(15(12,13)14)1-3(4)7(10)11/h1-2H,(H,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQCEMTUXNPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302967 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-59-6 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41332-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B6597358.png)
![(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)

